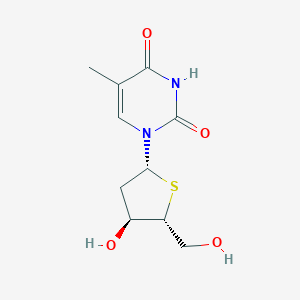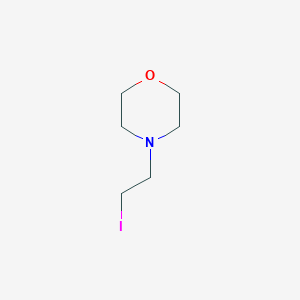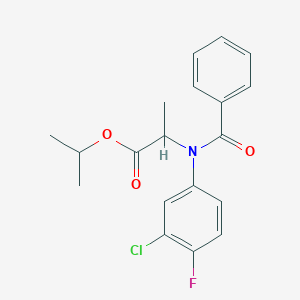
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C10H12N4O4 and a molecular weight of 252.2267 g/mol . It is also known by other names such as isobutyraldehyde, 2,4-dinitrophenylhydrazone . This compound is a derivative of hydrazone, characterized by the presence of a hydrazone functional group attached to a 2,4-dinitrophenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone can be synthesized through the reaction of 2-methylpropanal (isobutyraldehyde) with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst . The reaction proceeds via a condensation mechanism, where the carbonyl group of the aldehyde reacts with the hydrazine to form the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the same condensation reaction on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones.
Biochemistry and Pharmacology: Hydrazone derivatives, including this compound, have shown potential as estrogen receptor modulators and exhibit antibacterial, antifungal, and antioxidant activities.
Medical Applications: It is used in methods for determining oxidative modifications of proteins, indicating its potential in clinical diagnostics.
Mecanismo De Acción
The mechanism of action of propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone linkage between the carbonyl group of the aldehyde and the hydrazine group. This linkage is stabilized by resonance structures, which distribute the electron density across the molecule . The compound can undergo further reactions, such as protonation and deprotonation, leading to the formation of various intermediates and final products.
Comparación Con Compuestos Similares
Similar Compounds
Propanal, (2,4-dinitrophenyl)hydrazone: Similar structure but lacks the methyl group at the 2-position.
2-Propenal, (2,4-dinitrophenyl)hydrazone: Similar structure but has a propenal group instead of a propanal group.
Uniqueness
Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the 2-methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in its chemical behavior and applications compared to its analogs.
Propiedades
Número CAS |
2057-82-1 |
|---|---|
Fórmula molecular |
C10H12N4O4 |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
N-[(Z)-2-methylpropylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3/b11-6- |
Clave InChI |
WYSDOKPZMGYVGI-WDZFZDKYSA-N |
SMILES |
CC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérico |
CC(C)/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
2057-82-1 |
Pictogramas |
Flammable |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Benzyl-1,7-diazaspiro[4.4]nonane](/img/structure/B166166.png)



